Lipophilicity Advantage of Ortho-Fluorophenyl Substitution Over Non-Fluorinated Phenyl Analogs
Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate exhibits a computed XLogP3-AA of 2.7 [1], which is higher than the LogP of 2.585 reported for the non-ortho-fluorinated analog 3-fluoro-3-phenylazetidine . The additional ortho-fluorine on the phenyl ring contributes approximately +0.115 LogP units, consistent with the well-documented lipophilicity-enhancing effect of aryl fluorination. This moderate increase can improve membrane permeability and blood-brain barrier penetration potential without pushing the compound into LogP ranges (>5) associated with poor solubility and high metabolic clearance.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | XLogP3-AA = 2.7 (PubChem computed) |
| Comparator Or Baseline | 3-Fluoro-3-phenylazetidine: LogP = 2.585 (ChemSrc data) |
| Quantified Difference | ΔLogP ≈ +0.115 units (higher lipophilicity for the ortho-fluorophenyl derivative) |
| Conditions | Computed/predicted LogP values; no experimental LogD7.4 data available for direct comparison. |
Why This Matters
A difference of ~0.1 LogP units can translate into a measurable shift in membrane permeability and tissue distribution, making the ortho-fluorophenyl derivative a more lipophilic option when passive diffusion is rate-limiting for target engagement.
- [1] PubChem. Tert-butyl 3-fluoro-3-(2-fluorophenyl)azetidine-1-carboxylate. Compound Summary CID 71758414. XLogP3-AA = 2.7. View Source
